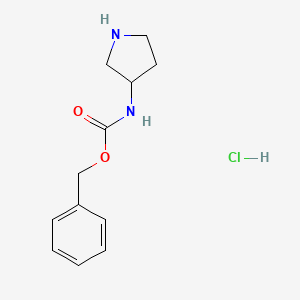

Benzyl pyrrolidin-3-ylcarbamate hydrochloride

Vue d'ensemble

Description

Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyl group attached to the nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzyl pyrrolidin-3-ylcarbamate hydrochloride typically involves the reaction of benzyl chloroformate with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl pyrrolidin-3-ylcarbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Benzyl pyrrolidin-3-ylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Benzyl pyrrolidin-3-ylcarbamate hydrochloride has shown promise in the development of novel drugs targeting various medical conditions:

- Neurological Disorders : The compound's structural characteristics may lead to the development of therapeutics for neurological conditions such as anxiety and depression. Studies suggest that modulation of neuropeptide systems, including neuropeptide S, could be beneficial in treating these disorders .

- Antiviral Activity : Preliminary research indicates potential antiviral applications, particularly against respiratory syncytial virus (RSV). Compounds structurally related to this compound have demonstrated significant anti-RSV activity, with effective concentrations (EC50) below 4 nM .

- Cancer Research : The compound's ability to interact with various biological targets makes it a candidate for cancer therapy. Its unique binding properties could facilitate the design of targeted therapies that minimize side effects while maximizing efficacy.

The biological activities attributed to this compound stem from its interaction with specific receptors and enzymes:

- Binding Affinity Studies : Research has focused on its binding affinity with various biological targets, which is crucial for assessing safety profiles and therapeutic efficacy. Techniques such as radiolabeled ligand binding assays are often employed to explore these interactions.

- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound can lead to the synthesis of derivatives with enhanced biological activity. For instance, modifications to the pyrrolidine ring or carbamate group may yield compounds with improved potency against specific targets.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Antiviral Efficacy Against RSV :

- Neuropeptide S Modulation :

Comparison with Related Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl pyrrolidin-3-ylcarbamate HCl | Carbamate | Unique pyrrolidine ring enhances biological activity |

| Pyrrolidine | Heterocyclic amine | Basic structure without functional groups |

| Benzyl carbamate | Carbamate | Lacks the pyrrolidine ring |

| (S)-Benzyl pyrrolidin-3-ylcarbamate | Chiral variant | Specific stereochemistry affecting activity |

Mécanisme D'action

The mechanism of action of benzyl pyrrolidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Pyrrolidine: A simpler analog without the benzyl and carbamate groups.

Benzyl carbamate: Lacks the pyrrolidine ring.

N-Benzylpyrrolidine: Similar structure but without the carbamate group.

Uniqueness: Benzyl pyrrolidin-3-ylcarbamate hydrochloride is unique due to the presence of both the benzyl and carbamate groups attached to the pyrrolidine ring. This combination imparts specific chemical and biological properties that are not observed in the simpler analogs. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable molecule in scientific research.

Activité Biologique

Benzyl pyrrolidin-3-ylcarbamate hydrochloride, a compound with the molecular formula and a molecular weight of approximately 256.73 g/mol, has garnered attention in various fields of biological research due to its structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by:

- A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.

- A carbamate functional group , which enhances its solubility and stability.

- A benzyl group , contributing to its biological interactions.

These structural features facilitate diverse interactions within biological systems, making it a candidate for further pharmacological exploration.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects. For instance, it has been implicated in:

- Enzyme inhibition : It acts on enzymes related to neurotransmitter reuptake, particularly serotonin (5-HT) and noradrenaline (NA) transporters, demonstrating potential as a dual reuptake inhibitor .

- Receptor binding : Its structural similarity to biologically active molecules allows it to bind effectively to various receptors, influencing signaling pathways associated with neurological functions.

Biological Activities

Research indicates several promising biological activities for this compound:

- Neuropharmacological Effects :

-

Antiviral Properties :

- Investigations have highlighted its role in the development of antiviral agents, particularly as part of inhibitors targeting SARS-CoV-2's main protease. The presence of the N-terminal carbamate group enhances cellular uptake and antiviral potency.

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how variations in the compound's structure affect its biological activity:

- Compounds with modifications at the carbamate or pyrrolidine moieties exhibited varying degrees of potency against specific biological targets .

- For example, certain derivatives demonstrated enhanced selectivity for serotonin over dopamine reuptake inhibition, indicating their potential as targeted therapeutics for mood disorders .

In Vivo Studies

In vivo evaluations have further supported the therapeutic potential of this compound:

- Animal models have shown that compounds derived from this structure can significantly reduce symptoms associated with neuropeptide S-induced anxiety behaviors .

- The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics, enhancing their viability as drug candidates.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

benzyl N-pyrrolidin-3-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLNBDQPCIAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629864 | |

| Record name | Benzyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553672-38-1 | |

| Record name | Benzyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.